1-Oxobakkenolide S

cytotoxicity anticancer natural product screening

Researchers screening bakkenolide-class compounds against KB epidermoid carcinoma face a critical challenge: structurally similar analogs (e.g., C-1 acetoxy or isovaleroyloxy derivatives) exhibit minimal to no activity (IC₅₀ >10-20 µg/mL), leading to false-negative outcomes. 1-Oxobakkenolide S directly addresses this gap with validated, compound-specific cytotoxicity. • KB cell IC₅₀ = 2.5 µg/mL-quantifiably superior to inactive analogs under identical assay conditions. • Differential hepatocellular selectivity: active against HepG2 (IC₅₀ = 7.5 µg/mL) and inactive against Hepa-3B (>20 µg/mL). • Structurally defined reference standard (≥98% HPLC) for SAR studies probing C-1 ketone oxidation state effects.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B591176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxobakkenolide S
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
InChIInChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3
InChIKeyQXPYCDJQTAYYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Oxobakkenolide S Procurement Guide


1-Oxobakkenolide S is a sesquiterpenoid belonging to the bakkenolide class of compounds, characterized by a distinctive spiro-fused furan-indene bicyclic core (molecular formula C₁₅H₂₀O₄; MW 264.32 g/mol) [1]. The compound is isolated primarily from the roots of Petasites formosanus (Asteraceae) and has been investigated for its cytotoxic activity across multiple cancer cell lines in comparative studies with other bakkenolide derivatives [2]. 1-Oxobakkenolide S is available commercially as a research-grade reference standard with typical purity specifications of ≥98% by HPLC [3].

Workflow

Bakkenolide-class cytotoxicity screening and comparative cell-line studies

Compound Type

Research-grade sesquiterpenoid reference standard from Petasites formosanus

Selection Logic

High-purity HPLC reference material for SAR and hit validation studies

Why 1-Oxobakkenolide S Cannot Be Substituted


Substitution among bakkenolide analogs is not scientifically valid due to marked divergence in cytotoxic potency and cell line selectivity profiles. Within the same Petasites formosanus root extract, 32 new bakkenolide derivatives were isolated and characterized alongside 30 known compounds, revealing that minor variations in oxidation state and substituent positioning at C-1 and/or C-9 of the bakkenolide skeleton produce non-interchangeable activity profiles [1]. A direct comparative cytotoxicity assessment of 16 bakkenolides against KB (human epidermoid carcinoma), Hepa-3B (human hepatocellular carcinoma), and HepG2 (human hepatocellular carcinoma) cell lines demonstrated that structural analogs cannot be generically substituted without altering the biological outcome [2]. Procurement decisions for bakkenolide-class compounds must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

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Oxidation-state mismatch

Minor C-1/C-9 substituent differences (ketone vs. acetoxy/isovaleroyloxy) can shift cytotoxicity profiles; analogs may not reproduce target compound activity.

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Cell-line selectivity divergence

Bakkenolides with similar molecular formulas show opposite Hepa-3B/HepG2 selectivity patterns; direct substitution risks invalid endpoint interpretation.

1-Oxobakkenolide S Differentiation Evidence


Superior Cytotoxicity in KB Epidermoid Carcinoma

1-Oxobakkenolide S exhibits quantifiably superior cytotoxic potency against KB human epidermoid carcinoma cells when compared directly with multiple bakkenolide analogs tested under identical assay conditions. In a systematic cytotoxicity evaluation of 16 bakkenolide derivatives isolated from Petasites formosanus, 1-Oxobakkenolide S demonstrated an IC₅₀ value of 2.5 µg/mL against KB cells, whereas comparator analogs displayed IC₅₀ values ranging from >10 µg/mL (Bakkenolide H) to inactive (>20 µg/mL for multiple derivatives) [1].

KB cell potency
Head-to-head
1-Oxobakkenolide S: IC₅₀ 2.5 µg/mL vs. Bakkenolide H >10 µg/mL, multiple analogs >20 µg/mL
Supports KB screening endpoint review; reported higher potency relative to tested bakkenolides.
Same MTT assay, 72 h; study by Wu et al.
cytotoxicity anticancer natural product screening

Differential Cytotoxicity in HepG2 and Hepa-3B Cells

1-Oxobakkenolide S exhibits a differentiated hepatocellular carcinoma cell line activity profile compared with its closest structural analogs. The compound demonstrates moderate activity against HepG2 cells with an IC₅₀ of 7.5 µg/mL, while showing no activity (>20 µg/mL) against Hepa-3B cells—a selectivity pattern that distinguishes it from other bakkenolides. In contrast, Bakkenolide B, a comparator with the same molecular formula (C₂₀H₂₈O₆) and similar skeletal architecture, displayed IC₅₀ values of 1.7 µg/mL (Hepa-3B), 3.5 µg/mL (HepG2), and 5.2 µg/mL (KB) [1].

HCC selectivity
Head-to-head
1-Oxobakkenolide S: HepG2 7.5 µg/mL, Hepa-3B >20 µg/mL; Bakkenolide B: Hepa-3B 1.7, HepG2 3.5, KB 5.2 µg/mL
Opposite selectivity pattern supports HepG2-specific study context; not interchangeable with Bakkenolide B.
MTT, 72 h; same lab conditions.
liver cancer hepatocellular carcinoma selectivity profiling

Spiro-Fused Core and Oxidation Pattern Differentiation

1-Oxobakkenolide S is distinguished by a unique spiro-fused furan-indene bicyclic skeleton with a specific oxidation pattern at C-1 (ketone) and a hydroxyl substituent at C-3 of the spiro-furan ring, as confirmed by comprehensive ¹H-NMR and ¹³C-NMR spectral analysis [1]. The IUPAC systematic name—3-hydroxy-7,7a-dimethyl-4′-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3′-oxolane]-2′,4-dione—describes a structural arrangement not replicated in other bakkenolides. The study by Wu et al. established that C-1 and/or C-9 substituent positions on the bakkenolide skeleton can be determined by characteristic chemical shifts in ¹H-NMR spectra, and the specific ketone functionality at C-1 in 1-Oxobakkenolide S distinguishes it from analogs bearing acetoxy, isobutyroyloxy, or isovaleroyloxy groups at these positions [1].

Spiro-fused core
Class-level
Ketone at C-1, OH at C-3; spiro-furan-indene scaffold confirmed by ¹H/¹³C NMR.
Unique oxidation pattern supports scaffold-specific SAR; activity not assumed equivalent to other bakkenolides.
NMR assignment per Wu et al. 1999.
structure-activity relationship molecular characterization sesquiterpene lactone

NF-κB Pathway Inhibition Not Validated

A critical mechanistic differentiation exists between 1-Oxobakkenolide S and Bakkenolide-IIIa: Bakkenolide-IIIa has been experimentally validated to protect against cerebral damage via inhibiting NF-κB activation and inactivating AKT and ERK1/2 signaling [1], and ameliorates LPS-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 [2]. In contrast, no peer-reviewed studies have demonstrated NF-κB pathway inhibition, AKT/ERK1/2 modulation, or lncRNA-mediated anti-inflammatory mechanisms for 1-Oxobakkenolide S. While 1-Oxobakkenolide S is described in vendor literature as possessing anti-inflammatory properties, this claim lacks the rigorous mechanistic validation established for Bakkenolide-IIIa in peer-reviewed studies [1].

NF-κB pathway
Data to verify
No peer-reviewed evidence for NF-κB inhibition or AKT/ERK1/2 modulation.
Bakkenolide-IIIa validated for NF-κB studies; 1-Oxobakkenolide S not a pathway-matched substitute.
Vendor anti-inflammatory claim lacks mechanistic validation.
anti-inflammatory mechanism of action target engagement

No Validated PK Profile vs. Bakkenolide D

A critical procurement consideration is the complete absence of pharmacokinetic (PK) or in vivo bioavailability data for 1-Oxobakkenolide S in the peer-reviewed literature, in stark contrast to Bakkenolide D. For Bakkenolide D, a validated LC-MS/MS method has been developed with a lower limit of quantification of 1 ng/mL in rat plasma, and PK parameters have been fully characterized following both oral and intravenous administration [1]. Following a single oral dose of 10 mg/kg, Bakkenolide D demonstrated a mean peak plasma concentration (Cₘₐₓ) of 10.1 ± 9.8 ng/mL at 2 hours, an AUC₀₋₂₄ ₕ of 72.1 ± 8.59 h·ng/mL, and an elimination half-life (T₁/₂) of 11.8 ± 1.9 hours [1]. The oral bioavailability of Bakkenolide D in rats was calculated at 2.57% [1]. No such data exist for 1-Oxobakkenolide S.

PK profile
Data to verify
No published PK or bioavailability data for 1-Oxobakkenolide S.
PK endpoint review not available; Bakkenolide D has validated LC-MS/MS PK (LLOQ 1 ng/mL).
Rat plasma method exists only for Bakkenolide D.
pharmacokinetics bioavailability in vivo

Purity and Commercial Availability as Reference Standard

1-Oxobakkenolide S is commercially available as a research-grade reference standard from multiple vendors with specified purity ≥98% by HPLC analysis [1]. The compound is offered in various pack sizes (5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 500 mg, 1 g) to accommodate different research scales [2]. This purity specification and multi-vendor availability contrasts with certain bakkenolide analogs that may have more limited commercial sourcing or lower documented purity specifications. For context, Bakkenolide A is available at substantially lower cost ($255 vs. $1,439 for comparable quantities), while Bakkenolide IIIa commands a premium price point ($1,818) with documented neuroprotective and NF-κB inhibitory activities .

Reference standard
Specification review
≥98% HPLC purity; pack sizes 5 mg–1 g; intermediate-to-premium pricing tier among bakkenolides.
High-purity research reference standard with documented KB/HepG2 activity.
Pricing subject to vendor; confirm specification per lot.
reference standard analytical chemistry quality control

1-Oxobakkenolide S Application Scenarios


KB Epidermoid Carcinoma Cytotoxicity Screening

1-Oxobakkenolide S is appropriate for research programs conducting cytotoxicity screening against KB human epidermoid carcinoma cells, where the compound has demonstrated quantifiably superior potency (IC₅₀ = 2.5 µg/mL) compared with structurally related bakkenolides that show minimal or no activity (>10–20 µg/mL) under identical assay conditions [1]. Procurement of 1-Oxobakkenolide S for KB-focused screens avoids the false-negative outcomes associated with inactive bakkenolide analogs.

Hepatocellular Carcinoma Cell Line Selectivity

1-Oxobakkenolide S is suitable for investigations of differential hepatocellular carcinoma cell line sensitivity, given its selective activity against HepG2 (IC₅₀ = 7.5 µg/mL) and inactivity against Hepa-3B (>20 µg/mL) [1]. This selectivity pattern distinguishes it from Bakkenolide B, which exhibits the opposite preference (potent Hepa-3B activity, IC₅₀ = 1.7 µg/mL), making 1-Oxobakkenolide S a valuable comparator compound for probing subtype-specific cytotoxic mechanisms in liver cancer models.

SAR Studies of Bakkenolide-Class Sesquiterpenes

1-Oxobakkenolide S is recommended as a reference compound for SAR investigations exploring how C-1 oxidation state (ketone functionality) and spiro-furan-indene architecture influence cytotoxic potency and cell line selectivity within the bakkenolide class [1]. The compound's unique structural features—ketone at C-1 and hydroxyl at C-3 of the spiro-furan ring—provide a distinct SAR data point relative to analogs bearing acetoxy, isobutyroyloxy, or isovaleroyloxy substituents at C-1 and/or C-9 positions.

Not for NF-κB Anti-Inflammatory Studies

1-Oxobakkenolide S is NOT recommended for research programs specifically investigating anti-inflammatory mechanisms involving NF-κB pathway inhibition or AKT/ERK1/2 signaling modulation. For such applications, Bakkenolide-IIIa represents a more appropriate procurement choice, as it has been experimentally validated to inhibit NF-κB activation, inactivate AKT and ERK1/2, and upregulate LINC00294 in LPS-damaged endothelial cells [1][2]. The absence of peer-reviewed mechanistic validation for 1-Oxobakkenolide S in these pathways precludes its use as a substitute.

Application
Selection Property
Validation Focus
KB cell screening
Cell-line matched cytotoxicity context
KB endpoint review; reported potency vs. bakkenolide analogs
HCC selectivity studies
Differential HepG2/Hepa-3B profile
HepG2-selective endpoint validation; comparator profiling with Bakkenolide B
SAR of bakkenolide scaffold
Unique C-1 ketone oxidation pattern
Scaffold-specific structure-activity correlation; NMR identity confirmation
NF-κB anti-inflammatory research
Pathway validation context
Confirm pathway-specific evidence; Bakkenolide-IIIa offers validated NF-κB modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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